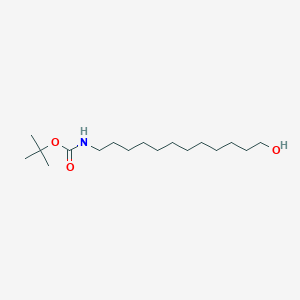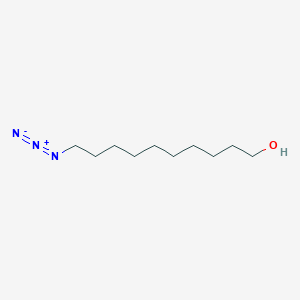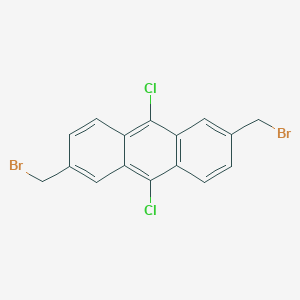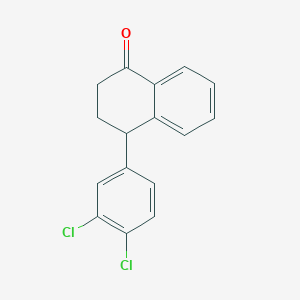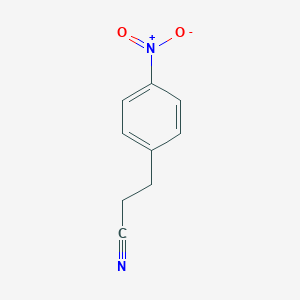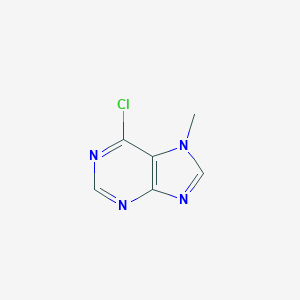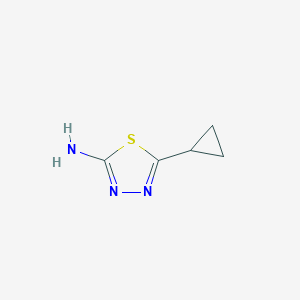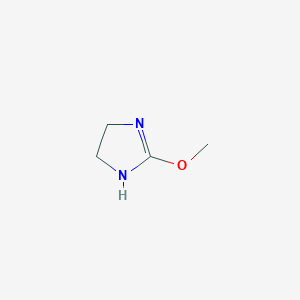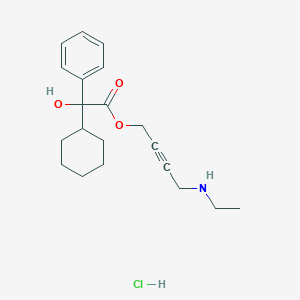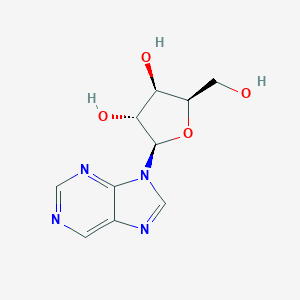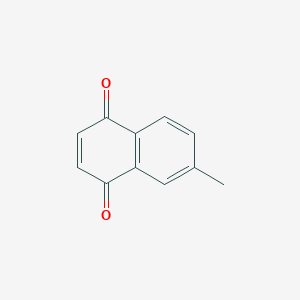
6-Methyl-1,4-naphthoquinone
Overview
Description
6-Methyl-1,4-naphthoquinone is an organic compound derived from naphthalene. It is a member of the naphthoquinone family, which is characterized by a quinone structure with a methyl group at the 6th position. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
6-Methyl-1,4-naphthoquinone affects several biochemical pathways. It modulates major mitochondria biogenesis regulatory genes, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), estrogen-related receptor alpha (ERR-α), peroxisome proliferator-activated receptor gamma (PPAR-γ) and NRF-1 . It also affects some mitochondrial transcription regulatory genes . Furthermore, it inhibits the function of topoisomerases, thereby affecting the DNA synthesis pathway .
Pharmacokinetics
It is known that it can be converted into active vitamin k2, menaquinone, after alkylation in vivo . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is a significant increase in mitochondrial mass and oxidative phosphorylation functions, enhancing mitochondrial energy efficiency . It also has anti-inflammatory properties, inhibiting cytokine production . Furthermore, it can cause DNA damage due to its inhibition of topoisomerases .
Action Environment
The action of this compound can be influenced by environmental factors. For example, it should be kept in a dry, cool, and well-ventilated place, protected from direct sunlight . It should also be avoided in contact with strong oxidizing agents to prevent fire or explosion . More research is needed to fully understand how other environmental factors influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
6-Methyl-1,4-naphthoquinone, like other naphthoquinones, can participate in various biochemical reactions due to its redox properties . It can undergo reduction and oxidation reactions, making it a potential participant in electron transfer processes
Cellular Effects
Naphthoquinones are known to cause oxidative stress in cells, which can affect various cellular processes . They can interact with cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Naphthoquinones are known to function as ligands through their electrophilic carbon-carbon double bonds . They can bind to biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the oxidation of 6-methylnaphthalene using chromium trioxide in acetic acid or sulfuric acid. This method yields the desired compound with moderate efficiency. Another method involves the oxidation of 6-methylnaphthalene using cerium compounds, which can provide higher yields under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the aerobic oxidation of naphthalene derivatives over a vanadium oxide catalyst. This method is preferred due to its scalability and relatively high yield .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and cerium compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and complex quinone derivatives .
Scientific Research Applications
6-Methyl-1,4-naphthoquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Methyl-1,4-naphthoquinone is similar to other naphthoquinones such as:
Menadione (2-Methyl-1,4-naphthoquinone): Known for its role as a vitamin K precursor.
Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer properties
What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKFWRVRCVCMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344717 | |
| Record name | 6-Methyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-93-6 | |
| Record name | 6-Methyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


